- Suzuki-Miyaura cross coupling reactions with phenoldiazonium saltsOrganic & Biomolecular Chemistry, 2011, 9(13), 4914-4920,
Cas no 92-03-5 (3-bromo-1,1'-biphenyl-4-ol)

3-bromo-1,1'-biphenyl-4-ol structure
Produktname:3-bromo-1,1'-biphenyl-4-ol
3-bromo-1,1'-biphenyl-4-ol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- [1,1'-Biphenyl]-4-ol,3-bromo-
- 3-Bromo[1,1'-biphenyl]-4-ol
- 3-Bromo-4-hydroxydiphenyl
- 2-bromo-4-phenyl-pheno
- 2-BROMO-4-PHENYLPHENOL
- 371
- 3-Brom-4-hydroxy-biphenyl
- 3-bromo-4-biphenylo
- 3-bromo-4-hydroxybiphenyl
- 3-bromo-biphenyl-4-ol
- AKOS BBB
- AKOS BC-3149
- dowicide5
- o-bromo-p-phenylphenol
- 3-Bromo[1,1′-biphenyl]-4-ol (ACI)
- 4-Biphenylol, 3-bromo- (8CI)
- Phenol, 2-bromo-4-phenyl- (6CI, 7CI)
- 3-Bromobiphenyl-4-ol
- NSC 8074
- 3-Bromo-[1,1'-biphenyl]-4-ol
- SCHEMBL1371332
- CS-0070364
- EU-0033422
- NSC8074
- 4-BIPHENYLOL, 3-BROMO-
- NSC-8074
- Phenol, 2-bromo-4-phenyl-
- UNII-0IO5R7XS20
- F0345-0560
- SR-01000388846
- SR-01000388846-1
- MFCD00053297
- E76514
- 3-Bromo-[1,1 inverted exclamation mark -biphenyl]-4-ol
- SY305418
- 2-Bromo-4-phenyl-phenol
- EN300-235704
- CCG-103084
- 3-Bromo(1,1'-biphenyl)-4-ol
- BROMO-4-PHENYLPHENOL, 2-
- HMS1369I07
- EINECS 202-119-5
- (1,1'-Biphenyl)-4-ol, 3-bromo-
- 0IO5R7XS20
- ChemDiv2_000183
- 2- Bromo-4-phenyl-phenol
- AKOS000274318
- [1, 3-bromo-
- Dowicide 5
- NS00041386
- AH-034/32461004
- Q27236829
- STL065873
- BS-50634
- 3-Bromo[1,1'-biphenyl]-4-ol, AldrichCPR
- 92-03-5
- DTXSID30165671
- DTXCID1088162
- AI3-00145
- 3-bromo-1,1'-biphenyl-4-ol
-
- MDL: MFCD00053297
- Inchi: 1S/C12H9BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H
- InChI-Schlüssel: DZGMMVYPLBTLRQ-UHFFFAOYSA-N
- Lächelt: BrC1C(O)=CC=C(C2C=CC=CC=2)C=1
Berechnete Eigenschaften
- Genaue Masse: 247.98400
- Monoisotopenmasse: 247.98368g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 1
- Komplexität: 177
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 20.2Ų
- XLogP3: 4
Experimentelle Eigenschaften
- PSA: 20.23000
- LogP: 3.82170
3-bromo-1,1'-biphenyl-4-ol Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: 26-36/37/39
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:IRRITANT
3-bromo-1,1'-biphenyl-4-ol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-235704-0.05g |
2-bromo-4-phenylphenol |
92-03-5 | 95% | 0.05g |
$112.0 | 2024-06-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH652-1g |
3-bromo-1,1'-biphenyl-4-ol |
92-03-5 | 98+% | 1g |
359.0CNY | 2021-07-13 | |
Life Chemicals | F0345-0560-5g |
3-bromo-[1,1'-biphenyl]-4-ol |
92-03-5 | 95% | 5g |
$747.0 | 2023-09-07 | |
TRC | B751313-250mg |
2-Bromo-4-Phenylphenol |
92-03-5 | 250mg |
$ 160.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH652-50mg |
3-bromo-1,1'-biphenyl-4-ol |
92-03-5 | 98+% | 50mg |
55.0CNY | 2021-07-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024164-1g |
3-Bromo[1,1'-biphenyl]-4-ol |
92-03-5 | 1g |
3770CNY | 2021-05-07 | ||
Enamine | EN300-235704-1g |
2-bromo-4-phenylphenol |
92-03-5 | 95% | 1g |
$482.0 | 2023-09-15 | |
OTAVAchemicals | 0109160017-50MG |
3-bromo-[1,1'-biphenyl]-4-ol |
92-03-5 | 95% | 50mg |
$58 | 2023-12-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141004-5g |
3-Bromo-biphenyl-4-ol |
92-03-5 | 97% | 5g |
¥1537.00 | 2024-04-25 | |
Aaron | AR00GZ4G-25g |
3-BROMO-4-HYDROXYDIPHENYL |
92-03-5 | 98% | 25g |
$555.00 | 2025-01-24 |
3-bromo-1,1'-biphenyl-4-ol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate Solvents: 1,4-Dioxane ; 10 min, 20 °C
1.2 12 h, 20 °C
1.2 12 h, 20 °C
Referenz
Herstellungsverfahren 2
Herstellungsverfahren 3
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; overnight, rt → 100 °C
Referenz
- Organic electroluminescent materials and devices, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Aluminum chloride Solvents: Dichloromethane ; rt
Referenz
- 2,5,7-Trisubstituted benzo[b]furans through a copper- and/or palladium-catalyzed assembly and functionalization processTetrahedron Letters, 2011, 52(40), 5149-5152,
Herstellungsverfahren 6
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide , Aluminum chloride Solvents: Dichloromethane ; 24 h, rt
Referenz
- A Three-Phase Four-Component Coupling Reaction: Selective Synthesis of o-Chloro Benzoates by KCl, Arynes, CO2, and ChloroalkanesOrganic Letters, 2019, 21(2), 345-349,
Herstellungsverfahren 8
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Chloroform ; 55 - 60 °C; reflux
Referenz
- The syntheses and characterization of three novel macrocyclic polyether ligands and some of their alkaline metal complexesIranian Journal of Chemistry & Chemical Engineering, 2008, 27(4), 21-28,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium perchlorate , Perchloric acid , Sodium bromide Solvents: Acetonitrile , Water ; 30 °C
Referenz
- Reversible formation of aryloxenium ions from the corresponding quinols under acidic conditionsJournal of Physical Organic Chemistry, 2012, 25(12), 1236-1242,
Herstellungsverfahren 11
Herstellungsverfahren 12
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Polyethylene glycol ; 5 min, rt; 15 min, rt
Referenz
- Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimidesBeilstein Journal of Organic Chemistry, 2022, 18, 999-1008,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene ; 4 h, reflux
Referenz
- Organic light emitting compounds and its device, Korea, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide , Zirconium dioxide , 18-Crown-6 ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 5 - 6
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 5 - 6
Referenz
- One-step hydroxylation of aryl and heteroaryl fluorides using mechanochemistryGreen Chemistry, 2022, 24(4), 1469-1473,
Herstellungsverfahren 16
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; rt → 90 °C; 5 h, reflux
Referenz
- Preparation of fused heterocyclic compounds for OLEDs, China, , ,
Herstellungsverfahren 18
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; 25 h, reflux
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
Referenz
- Polymer fixed palladium catalyst, its manufacturing method, and reaction, Japan, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
Referenz
- Copper-mediated 1,2-bis(trifluoromethylation) of arynesChemical Science, 2018, 9(47), 8871-8875,
3-bromo-1,1'-biphenyl-4-ol Raw materials
- Potassium phenyltrifluoroborate
- 3-Bromo-4-Fluorobiphenyl
- Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester
- Borate(1-),tetrafluoro-
- Phenylboronic acid
- 2-Bromo-4-iodophenol
- 2-Bromoiodobenzene
- 4-(tert-butyldimethylsiloxy)phenyl boronic acid
- 4-Hydroxybiphenyl
- 2,5-Cyclohexadien-1-one, 4-hydroxy-4-phenyl-
3-bromo-1,1'-biphenyl-4-ol Preparation Products
3-bromo-1,1'-biphenyl-4-ol Verwandte Literatur
-
1. NotesJ. A. Ballantine,W. B. Whalley,L. Mester,á. Major,E. Móczár,C. C. Addison,C. G. L. Furmidge,K. B. L. Mathur,R. S. Thakur,D. G. Saunders,C. F. Garbers,G. M. Badger,R. G. Buttery,E. A. Braude,E. A. Evans,C. A. Bunton,V. A. Welch,D. Buckley,M. S. Gibson,F. Bell,J. Castells,G. A. Fletcher,J. Chatt,A. A. Williams,S. E. S. El Wakkad,H. A. M. Rizk J. Chem. Soc. 1956 3224
-
Kuheli Das,Uttam Panda,Amitabha Datta,Suman Roy,Sudipa Mondal,Chiara Massera,Tulin Askun,Pinar Celikboyun,Eugenio Garribba,Chittaranjan Sinha,Kushi Anand,Takashiro Akitsu,Kana Kobayashi New J. Chem. 2015 39 7309
-
Daniel Ertler,Maximilian W. Kuntze-Fechner,Simon Dürr,Katharina Lubitz,Udo Radius New J. Chem. 2021 45 14999
-
Xiufang Cheng,Yi Peng,Jun Wu,Guo-Jun Deng Org. Biomol. Chem. 2016 14 2819
-
5. CCCLXVI.—Investigations in the diphenyl series. Part III. Derivatives of 2-amino- and 4-amino-diphenylFrank Bell J. Chem. Soc. 1928 2770
92-03-5 (3-bromo-1,1'-biphenyl-4-ol) Verwandte Produkte
- 1894694-24-6(3-amino-1-(2,3,4,5-tetrafluorophenyl)propan-1-one)
- 2228881-50-1(5-(2,4-dichlorophenyl)-1,2-oxazol-4-amine)
- 1245523-49-2(tert-butyl 6'-bromo-1'-oxo-spiro[azetidine-3,2'-indane]-1-carboxylate)
- 877283-95-9(1-(3-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one)
- 1909301-27-4(rac-(2R,5S)-2,5-dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine)
- 1361795-90-5(2-(2,5-Dichlorophenyl)-6-fluoroisonicotinic acid)
- 895016-00-9(N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide)
- 860683-36-9(4,6-Dimethyl-2-nitrobenzamide)
- 2228113-34-4(2-amino-5-{1-(tert-butoxy)carbonylpiperidin-3-yl}-3,3-dimethylpentanoic acid)
- 1806541-76-3(3-(Bromomethyl)-5-(3-bromopropyl)mandelic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92-03-5)3-bromo-1,1'-biphenyl-4-ol

Reinheit:99%
Menge:25g
Preis ($):468